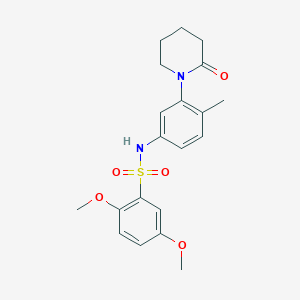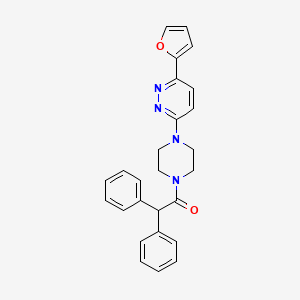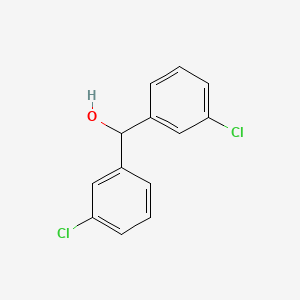
2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as "DMXAA" and has been found to have a wide range of biochemical and physiological effects. In
作用机制
DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This activation leads to the production of type I interferons and other cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
DMXAA has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha, interferon-beta, and tumor necrosis factor-alpha. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system. In addition, DMXAA has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the advantages of DMXAA is that it has been extensively studied and has a well-characterized mechanism of action. This makes it an attractive candidate for further research and development. However, DMXAA has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. In addition, it has a short half-life in vivo, which makes it difficult to administer in animal models.
未来方向
There are several future directions for research on DMXAA. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the use of DMXAA in combination with other cancer therapies such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of DMXAA in other disease areas such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DMXAA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects and has shown promise as a cancer therapy. While there are some limitations to its use in lab experiments, there are several future directions for research on DMXAA.
合成方法
DMXAA can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
DMXAA has been extensively studied for its potential use in cancer therapy. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the efficacy of chemotherapy and radiation therapy.
属性
IUPAC Name |
2,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUKFYYFASUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)

![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)

